![molecular formula C15H12N4O6S B4733408 METHYL 3-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B4733408.png)
METHYL 3-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Overview
Description
METHYL 3-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound that features a pyrazole, furan, and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the thiophene and furan rings .
Scientific Research Applications
METHYL 3-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 3-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-[({5-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
- METHYL 3-[({5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Uniqueness
What sets METHYL 3-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a bioactive molecule .
Properties
IUPAC Name |
methyl 3-[[5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbonyl]amino]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6S/c1-24-15(21)13-11(4-5-26-13)17-14(20)12-3-2-10(25-12)8-18-7-9(6-16-18)19(22)23/h2-7H,8H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTYXFVJPMKGDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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